molecular formula C12H14OS B12542555 6-(Phenylsulfanyl)hex-4-YN-1-OL CAS No. 144512-00-5

6-(Phenylsulfanyl)hex-4-YN-1-OL

Cat. No.: B12542555
CAS No.: 144512-00-5
M. Wt: 206.31 g/mol
InChI Key: WHUWZSSBEZHJDB-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)hex-4-YN-1-OL is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hexynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)hex-4-YN-1-OL typically involves the introduction of a phenylsulfanyl group to a hexynol backbone. One common method involves the reaction of hex-4-YN-1-OL with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)hex-4-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylsulfanyl)hex-4-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)hex-4-YN-1-OL involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Hex-4-YN-1-OL: A structurally similar compound without the phenylsulfanyl group.

    Phenylsulfanylalkynes: Compounds with similar functional groups but different alkynyl backbones.

Uniqueness

6-(Phenylsulfanyl)hex-4-YN-1-OL is unique due to the combination of the phenylsulfanyl group and the hexynol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

144512-00-5

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

6-phenylsulfanylhex-4-yn-1-ol

InChI

InChI=1S/C12H14OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1,6,10-11H2

InChI Key

WHUWZSSBEZHJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC#CCCCO

Origin of Product

United States

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